MC-Aaa-nhch2och2cooh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-Aaa-nhch2och2cooh, also known as compound 20, is a cleavable antibody-drug conjugate (ADC) linker. This compound is primarily used in the synthesis of ADCs, which are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The compound’s structure allows it to link an antibody to a drug, facilitating the delivery of the drug directly to cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MC-Aaa-nhch2och2cooh involves multiple steps, including the formation of peptide bonds and the incorporation of functional groups that allow for its cleavable nature. The specific synthetic routes and reaction conditions are proprietary and often involve specialized reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for scalability, ensuring consistent quality and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
MC-Aaa-nhch2och2cooh undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, meaning it can be broken down under specific conditions to release the drug from the antibody.
Substitution Reactions: The functional groups in the compound can undergo substitution reactions, allowing for the modification of its structure
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Cleavage Reagents: Enzymes or acidic conditions that facilitate the cleavage of the linker.
Substitution Reagents: Various nucleophiles and electrophiles that participate in substitution reactions
Major Products Formed
The major products formed from the reactions involving this compound include the cleaved drug and the antibody, which can then exert their therapeutic effects .
Wissenschaftliche Forschungsanwendungen
MC-Aaa-nhch2och2cooh has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of ADCs, facilitating the study of targeted drug delivery systems.
Biology: Helps in understanding the mechanisms of drug delivery and the interaction between antibodies and cancer cells.
Medicine: Plays a crucial role in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.
Industry: Used in the production of biopharmaceuticals, contributing to the advancement of personalized medicine .
Wirkmechanismus
The mechanism of action of MC-Aaa-nhch2cooh involves its role as a linker in ADCs. The compound facilitates the attachment of a cytotoxic drug to an antibody, which specifically targets cancer cells. Upon binding to the cancer cell, the ADC is internalized, and the linker is cleaved, releasing the drug inside the cell. This targeted delivery minimizes damage to healthy cells and enhances the therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MC-Val-Cit-PABC: Another cleavable ADC linker with a similar mechanism of action.
MC-Maleimide: A non-cleavable linker used in ADCs.
Uniqueness
MC-Aaa-nhch2och2cooh is unique due to its specific cleavable nature, which allows for precise control over the release of the drug. This property enhances the safety and efficacy of ADCs, making it a valuable tool in targeted cancer therapy .
Eigenschaften
Molekularformel |
C22H33N5O9 |
---|---|
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
2-[[[(2S)-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C22H33N5O9/c1-13(20(33)23-12-36-11-19(31)32)25-22(35)15(3)26-21(34)14(2)24-16(28)7-5-4-6-10-27-17(29)8-9-18(27)30/h8-9,13-15H,4-7,10-12H2,1-3H3,(H,23,33)(H,24,28)(H,25,35)(H,26,34)(H,31,32)/t13-,14-,15-/m0/s1 |
InChI-Schlüssel |
YJKZVKCTHXSDDV-KKUMJFAQSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCOCC(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCOCC(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.